molecular formula C6H8O6 B1186564 Fumaric acid, dihydroxy-, dimethyl ester

Fumaric acid, dihydroxy-, dimethyl ester

Cat. No.: B1186564
M. Wt: 176.124
InChI Key: HMPNVUONVWQKFY-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction and Chemical Identification

Historical Context and Discovery

The historical development of fumaric acid, dihydroxy-, dimethyl ester traces its origins to fundamental research conducted in the late 19th century. The parent compound, dihydroxyfumaric acid, was first chemically obtained in 1894 by Fenton as a product of tartaric acid oxidation by hydrogen peroxide in the presence of iron(II). This pioneering work established the foundation for understanding the chemical properties and synthetic accessibility of dihydroxyfumaric acid derivatives. Fenton's initial investigations suggested that dihydroxyfumaric acid mainly existed in its cis-form, leading to early scientific literature referring to the compound as dihydroxymaleic acid throughout the first half of the 20th century.

The scientific understanding of the compound's structure underwent significant refinement in the early to mid-20th century. Research teams including Banga and Szent-Gyorgyi, as well as Banga and Philippot, extracted enzymes from plants in 1938 that they termed dihydroxyfumaric acid oxidase, with the oxidation product later proven to be diketosuccinic acid. In 1940, Theorell discovered an enzyme in certain plants that oxidized dihydroxyfumaric acid with oxygen uptake, subsequently identifying this enzyme as peroxidase. These biochemical investigations provided crucial insights into the natural occurrence and enzymatic transformation pathways of dihydroxyfumaric acid compounds.

Critical structural clarification occurred in 1953 when Hartree demonstrated that in both crystalline form and solution, only the trans-isomer exists. This finding corrected earlier misconceptions about the compound's stereochemistry and established the definitive structural understanding that guides contemporary research. The development of the dimethyl ester derivative followed as synthetic organic chemistry advanced, providing researchers with a more stable and synthetically versatile form of the dihydroxyfumaric acid framework.

Nomenclature and Chemical Identity

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural complexity. The primary IUPAC name is dimethyl (Z)-2,3-dihydroxybut-2-enedioate, which accurately describes the molecular structure including the stereochemistry, functional groups, and carbon backbone. Alternative acceptable IUPAC nomenclature includes dimethyl (E)-2,3-dihydroxy-2-butenedioate and dimethyl (2E)-2,3-dihydroxy-2-butenedioate, reflecting different conventions for describing the geometric isomerism.

The systematic naming convention emphasizes several key structural features. The "dimethyl" prefix indicates the presence of two methyl ester groups, while "2,3-dihydroxy" specifies the positions and nature of the hydroxyl substituents. The "but-2-enedioate" suffix describes the four-carbon chain with a double bond at the 2-position and carboxylate functionalities at both termini. The stereochemical descriptors (E) or (Z) provide essential information about the spatial arrangement of substituents around the double bond, which significantly influences the compound's chemical behavior and biological activity.

Common Synonyms and Trade Names

This compound is known by numerous synonyms that reflect different naming conventions and historical usage patterns. The most frequently encountered synonyms include dihydroxyfumaric acid dimethyl ester, which directly describes the compound as a dimethyl ester derivative of the parent dihydroxyfumaric acid. Additional common names include dimethyl dihydroxyfumarate, which emphasizes the salt-like nomenclature approach, and (E)-dimethyl 2,3-dihydroxyfumarate, which incorporates stereochemical information.

The compound is also referred to as this compound in formal chemical databases and regulatory documentation. Alternative systematic names include 1,4-dimethyl (2E)-2,3-dihydroxy-2-butenedioate and 2-butenedioic acid, 2,3-dihydroxy-, dimethyl ester, (2E)-, which follow different structural description approaches. Some sources employ the abbreviation dihydroxyfumaric acid dimethyl ester or reference it as DHF dimethyl ester, though these abbreviated forms are less suitable for formal scientific communication.

Trade names and commercial designations vary among suppliers and manufacturers. Chemical supply companies may use product-specific codes or proprietary names for identification and inventory purposes. The diversity of naming conventions reflects the compound's significance across multiple scientific disciplines and commercial applications, necessitating careful attention to chemical identifiers to ensure accurate communication and procurement.

Properties

Molecular Formula

C6H8O6

Molecular Weight

176.124

IUPAC Name

dimethyl (Z)-2,3-dihydroxybut-2-enedioate

InChI

InChI=1S/C6H8O6/c1-11-5(9)3(7)4(8)6(10)12-2/h7-8H,1-2H3/b4-3-

InChI Key

HMPNVUONVWQKFY-ARJAWSKDSA-N

SMILES

COC(=O)C(=C(C(=O)OC)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

  • Fumaric Acid Esters (FAEs): Dimethyl Fumarate (DMF): A non-hydroxylated FAE with a planar conformation (Conformer 3) due to the absence of steric hindrance, enabling high reactivity in electrophilic addition reactions . Maleic Acid Esters: Maleic acid dimethyl ester (cis isomer of fumarate) exhibits two stable conformers (Conformers 1 and 2) with similar energies, contrasting with the planar conformation of fumarate esters. This conformational flexibility impacts reactivity and selectivity in cycloaddition reactions .
Property Dihydroxyfumarate Dimethyl Ester Dimethyl Fumarate (DMF) Maleic Acid Dimethyl Ester
Hydroxyl Substituents Yes (2,3-positions) No No
Conformation Stabilized by H-bonding Planar (Conformer 3) Two conformers (1 and 2)
Diastereoselectivity Moderate to high Low Variable

Q & A

Q. What established methods are used for synthesizing dimethyl fumarate, and how do reaction conditions influence yield and purity?

Dimethyl fumarate is synthesized via esterification of maleic anhydride with methanol using sulfuric acid as a catalyst. The process involves nucleophilic acyl substitution to form the monomethyl ester, followed by Fischer esterification for the dimethyl product . Challenges in epoxidation steps (e.g., converting fumaric acid to trans-epoxysuccinic acid) can reduce yields, necessitating optimized reaction temperatures and catalyst concentrations . Purity is typically verified via GC-MS or melting point analysis (e.g., HCl salt: mp 149-150°C) .

Q. Which analytical techniques are recommended for characterizing dimethyl fumarate in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) with fused silica columns (e.g., SP-2560, 100 m, 0.25 mm) and temperature gradients (60°C to 280°C at 5°C/min) is effective for separation and identification . High-performance liquid chromatography (HPLC) with fluorescence detection (ex: 295 nm, em: 330 nm) or UV-Vis can quantify dimethyl fumarate in biological matrices . Retention times and mass spectra should be cross-referenced with commercial standards (e.g., Methyl Esters Mix Standard C4-C24) .

Q. What safety protocols are critical when handling dimethyl fumarate in laboratory settings?

Per safety data sheets (SDS), dimethyl fumarate requires PPE (gloves, lab coats, eye protection), ventilation controls, and avoidance of inhalation. Emergency measures include skin decontamination with soap/water and immediate eye rinsing. Storage should comply with OSHA standards (29 CFR 1910.1200), and spills must be managed using inert absorbents .

Advanced Research Questions

Q. How does dimethyl fumarate modulate immune responses in autoimmune disease models, and what experimental approaches elucidate its mechanisms?

In experimental autoimmune encephalomyelitis (EAE), dimethyl fumarate reduces macrophage infiltration and shifts cytokine profiles (e.g., increased IL-10, decreased IFN-γ/IL-17). Methodologies include:

  • In vivo EAE induction : Immunize C57BL/6 mice with MOG peptide 35-55, followed by daily oral gavage of dimethyl fumarate (100 mg/kg) .
  • Flow cytometry : Analyze splenocytes for Th1/Th17 cell frequencies and monocyte polarization (M1 vs. M2 phenotypes) .
  • Histopathology : Quantify spinal cord inflammation via H&E staining .

Q. How can researchers resolve contradictions in reported biological effects, such as Nrf2-dependent vs. Nrf2-independent pathways?

Comparative studies using Nrf2 knockout (Nrf2−/−) and wild-type mice are critical. For example:

  • Administer dimethyl fumarate to both cohorts and assess clinical EAE scores, histopathology, and cytokine levels .
  • Use RNA sequencing to identify Nrf2-independent pathways (e.g., NF-κB inhibition, HIF-1α modulation) .

Q. What experimental strategies improve the gastrointestinal (GI) tolerability of fumaric acid esters in preclinical models?

  • Structural analogs : Evaluate diroximel fumarate (DRF), a prodrug with slower hydrolysis, in murine models. Monitor plasma MMF levels via LC-MS .
  • Formulation : Test enteric-coated capsules to delay release and reduce gastric irritation .
  • Behavioral assays : Quantify GI distress using validated scoring systems (e.g., stool consistency, feeding behavior) .

Q. What methodologies track the pharmacokinetics and metabolic conversion of dimethyl fumarate to monomethyl fumarate (MMF)?

  • Plasma sampling : Collect serial blood samples post-administration and analyze MMF levels via LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ng/mL .
  • Esterase inhibition : Co-administer esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to study enzymatic cleavage kinetics .

Q. How is dimethyl fumarate utilized in polymer synthesis, and how is its reactivity exploited?

As a dienophile, dimethyl fumarate participates in Diels-Alder reactions to form six-membered adducts. Methods include:

  • Copolymerization : React with dienes (e.g., 1,3-butadiene) under thermal or catalytic conditions. Monitor reaction progress via FT-IR for ester carbonyl peaks (~1700 cm⁻¹) .
  • Crosslinking : Incorporate into resins (e.g., alkyd coatings) to enhance durability. Characterize mechanical properties via tensile testing .

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